Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 859787-40-9 . It has a molecular weight of 283.12 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Antiviral Properties
Researchers have synthesized derivatives of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate and evaluated their anti-hepatitis B virus (HBV) activity. Among these derivatives, specific compounds exhibited significant efficacy in inhibiting the replication of HBV DNA in HepG2.2.15 cells, showcasing their potential as antiviral agents (Dong Chen et al., 2011).
Anti-inflammatory and Analgesic Applications
This compound derivatives have been investigated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. These studies contribute to the understanding of the compound's potential in developing new therapeutic agents for treating inflammation and pain (E. Abignente et al., 1984).
Anticancer Research
The compound and its derivatives have also been explored for their anticancer properties. Novel pyrazolopyrimidines derivatives, synthesized from this compound, have shown promising results in cytotoxicity assays against cancer cell lines, indicating their potential as anticancer agents (A. Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using this compound as a precursor has been a significant area of research. These synthesized compounds have broad applications in pharmaceuticals and materials science, demonstrating the versatility of this chemical in facilitating the development of new molecules (S. M. Allin et al., 2005).
Chemical Synthesis Methodologies
Research has also focused on developing new chemical synthesis methodologies involving this compound. These methodologies aim to enhance the efficiency and yield of chemical reactions, contributing to the advancement of synthetic chemistry (Xue-Feng Zhu et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P270-P271-P280-P301+P312-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P330-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
Properties
IUPAC Name |
ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQNBVZMHDJQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=CC2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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